Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide, a type of natural product characterized by alternating peptide and ester bonds. [] It was originally isolated from the Mediterranean tunicate Aplidium albicans. [] Currently, plitidepsin is produced through total chemical synthesis. [] Plitidepsin has garnered significant attention in scientific research due to its potent antitumor activity, which has been demonstrated in a wide range of cultured human cancer cells and in vivo models using xenografted mice. [] Plitidepsin’s unique mechanism of action and its efficacy against various cancers have positioned it as a promising candidate for anticancer therapies. []
Plitidepsin is classified as a marine-derived natural product, specifically a cyclic depsipeptide. It belongs to a broader category of compounds known as peptides, which are short chains of amino acids. The compound's unique structure and biological activity have made it a subject of interest in pharmaceutical research, particularly in oncology and virology .
The synthesis of plitidepsin involves a convergent approach that constructs two main peptide fragments, which are then combined to form the final compound. Key steps in the synthesis include:
The entire synthesis process is carefully controlled to ensure the correct stereochemistry and high yield of the final product.
Plitidepsin's structure consists of a cyclic arrangement that includes both peptide bonds and an ester linkage, characteristic of depsipeptides. The compound is typically isolated as a white to pale yellow powder and is known to be practically insoluble in aqueous media but shows solubility in various organic solvents such as acetone and dichloromethane .
Plitidepsin undergoes various chemical reactions that are crucial for its biological activity. Notably, it interacts with cellular components leading to oxidative stress and apoptosis in cancer cells. The primary target identified for plitidepsin is the eukaryotic translation elongation factor 1 alpha 2, which plays a significant role in protein synthesis within cells .
Plitidepsin exerts its anticancer effects through several mechanisms:
These mechanisms collectively contribute to plitidepsin's effectiveness against various cancer types.
These properties are crucial for the formulation and storage of plitidepsin as a therapeutic agent .
Plitidepsin has several significant applications:
Marine bioprospecting has identified ascidians (sea squirts) as prolific producers of bioactive cyclic depsipeptides. Aplidium albicans, a Mediterranean tunicate, yields plitidepsin (dehydrodidemnin B), a structurally unique depsipeptide characterized by a 27-membered macrocycle incorporating ester and amide bonds, hydroxy acid residues, and a pyruvyl side chain [4] [6]. Unlike many marine depsipeptides derived from cyanobacteria (55.9% of known compounds), A. albicans represents a rare tunicate source, with plitidepsin constituting <2% of characterized marine cyclic peptides [2] [5]. Initial isolation involved organic solvent extraction of whole organisms, followed by bioassay-guided fractionation using HPLC and mass spectrometry, revealing nanomolar-level cytotoxicity against leukemia cell lines [6] [10].
Table 1: Marine Sources of Clinically Relevant Depsipeptides
Compound | Source Organism | Ecosystem | Bioactivity Profile |
---|---|---|---|
Plitidepsin | Aplidium albicans | Mediterranean Sea | Antitumor, antiviral |
Romidepsin | Chromobacterium violaceum | Atlantic Ocean | HDAC inhibition |
Kahalalide F | Bryopsis spp. (algae) | Hawaiian Islands | Anticancer, antifungal |
OBP-801 | Spirulina spp. (cyanobacteria) | Tropical reefs | Histone methyltransferase inhibition |
Aplidium albicans thrives in the oligotrophic Mediterranean, where sparse populations (0.5–2 colonies/m²) face intense competition and predation pressure [4] [7]. Phylogenetic analysis positions ascidians as chordate relatives, revealing conserved eukaryotic targets like eEF1A—a mechanism exploited by plitidepsin to disrupt protein synthesis in both tumor cells and viral pathogens [3] [9]. Ecological studies indicate plitidepsin functions as a chemical defense metabolite:
Plitidepsin’s journey began with the isolation of didemnin B from Trididemnum solidum in 1981. Despite potent antitumor activity, clinical development halted due to cardiotoxicity and immunosuppression [6] [10]. In 1988, researchers isolated dehydrodidemnin B (plitidepsin) from A. albicans, featuring a critical pyruvyl group replacing didemnin B’s lactyl moiety [6]. This structural modification, achieved via semi-synthesis:
Table 2: Optimization Strategies for Plitidepsin vs. Didemnin B
Property | Didemnin B | Plitidepsin | Impact of Optimization |
---|---|---|---|
Side chain | Lactyl group | Pyruvyl group | Reduced immunosuppression |
IC₅₀ (multiple myeloma) | 8.2 nM | 1.4 nM | Enhanced potency |
Selectivity index | 15 (tumor/normal cells) | 83 (tumor/normal cells) | Improved therapeutic window |
Clinical toxicity | Cardiotoxicity, myelosuppression | Neuromuscular (manageable with L-carnitine) | Better safety profile |
Clinical milestones include:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0